molecular formula C22H21F2N3O3S B2723808 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448053-22-2

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

カタログ番号: B2723808
CAS番号: 1448053-22-2
分子量: 445.48
InChIキー: PKGAPAQJVBCZFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a sophisticated chemical compound designed for advanced pharmaceutical and biochemical research. This molecule features a unique hybrid structure combining a 1-methyl-3-(4-fluorophenyl)-1H-pyrazole moiety linked via a methanone group to a 4-((4-fluorophenyl)sulfonyl)piperidine scaffold. The presence of dual fluorophenyl groups is a common motif in medicinal chemistry, often employed to enhance metabolic stability and influence binding affinity to biological targets . The 4-((4-fluorophenyl)sulfonyl)piperidine component is a particularly notable structural feature. Sulfonyl piperidine derivatives have been investigated for their potential in treating various prokineticin-mediated diseases, indicating the relevance of this chemotype in the development of novel therapeutic agents . Furthermore, the 1-methyl-3-aryl-1H-pyrazole core is a privileged structure in drug discovery, frequently found in compounds targeting a range of enzymes and receptors . While the specific biological profile of this exact compound requires further empirical characterization, its complex structure suggests significant potential as a key intermediate or a final candidate in drug discovery programs. Researchers can leverage this compound in the synthesis of more complex molecules, as a building block in library development for high-throughput screening, or as a tool compound for investigating new biological pathways. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3S/c1-26-21(14-20(25-26)15-2-4-16(23)5-3-15)22(28)27-12-10-19(11-13-27)31(29,30)18-8-6-17(24)7-9-18/h2-9,14,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGAPAQJVBCZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, including antitumor , anti-inflammatory , antimicrobial , and neuroprotective effects. The presence of various substituents on the pyrazole ring significantly influences their biological activity. The specific compound incorporates both a pyrazole and a sulfonamide moiety, which may enhance its pharmacological profile.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit potent antitumor properties. For instance, a study demonstrated that a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives showed significant antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3) with IC50 values as low as 18 μmol/L . The mechanism involves the downregulation of prostate-specific antigen (PSA), suggesting potential as an androgen receptor antagonist.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. A review highlighted that compounds containing the pyrazole scaffold can inhibit inflammatory pathways, showing promise in treating conditions like rheumatoid arthritis and other inflammatory diseases . Specific analogs have been shown to inhibit key pro-inflammatory cytokines with IC50 values ranging from 1.2 to 3.8 nM .

Antimicrobial and Antifungal Activities

Pyrazole derivatives also exhibit antimicrobial properties. Studies have reported their effectiveness against various bacterial strains and fungi, indicating their potential utility in treating infections . The structural diversity among pyrazoles allows for tailored activity against specific pathogens.

The mechanisms through which pyrazole derivatives exert their biological effects are multifaceted:

  • Caspase Modulation : Some studies suggest that pyrazoles can modulate caspase activity, which is crucial in the apoptosis pathway, thereby influencing cell survival and proliferation .
  • Enzyme Inhibition : Pyrazoles have been shown to inhibit key metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), with IC50 values indicating potent inhibition .

Case Studies

Case Study 1: Prostate Cancer Treatment
A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and tested against LNCaP cells, revealing significant antiproliferative activity and PSA downregulation, highlighting their potential as targeted therapies in prostate cancer management .

Case Study 2: Synergistic Effects with Doxorubicin
In vitro studies combining pyrazole derivatives with doxorubicin demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Data Summary

Biological ActivityObserved EffectsIC50 Values
AntiproliferativeInhibition of prostate cancer cells18 μmol/L
Anti-inflammatoryInhibition of cytokines1.2 - 3.8 nM
AntimicrobialEffective against bacterial strainsVaries by strain
Enzyme inhibitionAChE and hCA inhibitionAChE: 66.37 nM

科学的研究の応用

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been tested against various cancer cell lines, showing promising results.

In Vitro Cytotoxicity Studies:
A study evaluated the cytotoxic effects of pyrazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated significant cytotoxicity with varying IC50 values depending on structural modifications.

Compound IDCell LineIC50 (µg/mL)
1MCF-72.32
2MCF-75.36
3HepG210.10

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The introduction of fluorine substituents has been linked to enhanced antibacterial activity.

Antibacterial Activity Studies:
Minimum inhibitory concentrations (MICs) were determined for compounds structurally related to this compound.

Compound IDTarget BacteriaMIC (µg/mL)
AStaphylococcus aureus32
BEscherichia coli47.5

Case Study 1: Anticancer Properties

In a notable case study, a series of pyrazole derivatives were synthesized and tested for their anticancer properties against various cell lines. Among them, a compound structurally related to (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone exhibited an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results demonstrated that modifications to the phenyl ring enhanced antibacterial activity, suggesting potential for development into new antimicrobial agents.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound ID/Reference Pyrazole Substituents Piperidine/Piperazine Substituents Linker Type Notable Features
Target Compound 3-(4-Fluorophenyl), 1-methyl 4-((4-Fluorophenyl)sulfonyl)piperidinyl Methanone Dual fluorophenyl, sulfonyl group
3,5-di(4-Fluorophenyl), 1-(trifluoropropenyl) N/A N/A Trifluoropropenyl side chain
5-(4-Chlorophenyl), 3-methyl 4-(Methylsulfonyl)piperazinyl Ethanone Chlorophenyl, piperazine ring
3-(4-Chlorophenyl), 5-hydroxy 3-Pyridyl Methanone Hydroxy group, pyridyl substitution
4-{[(3R)-3-phenylpyrrolidinyl]carbonyl} Piperidinyl with sulfamate Methanone Pyrrolidinyl, sulfamate group

Key Comparisons

Substituent Effects Fluorine vs. Chlorine: The target compound’s 4-fluorophenyl groups enhance electronegativity and metabolic stability compared to the 4-chlorophenyl analog in . Fluorine’s smaller size may also reduce steric hindrance in target binding. Sulfonyl vs.

In contrast, the ethanone linker in adds rotational flexibility, which may broaden target interactions.

Ring Systems

  • Piperidine vs. Piperazine : The piperidine in the target compound has a six-membered ring with one nitrogen, while the piperazine in includes two nitrogen atoms, increasing basicity and solubility.

Similarity Coefficients

  • Using Tanimoto coefficients ( ), the target compound shares higher structural similarity with (both feature fluorophenyl-pyrazole motifs) than with chlorophenyl analogs like .

Pharmacological and Physicochemical Implications

  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to the trifluoropropenyl side chain in .
  • Target Selectivity : The dual fluorophenyl groups may enhance affinity for fluorophilic binding pockets (e.g., kinase ATP sites), whereas the chlorophenyl in could exhibit different selectivity profiles.

準備方法

1,3-Dipolar Cycloaddition for Pyrazole Core Formation

The 1,3-dipolar cycloaddition of hydrazonoyl chlorides with α,β-unsaturated carbonyl compounds offers a regioselective pathway to 1,3,5-trisubstituted pyrazoles.

Procedure :

  • Hydrazonoyl Chloride Preparation :
    • 4-Fluorophenylhydrazine (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C to form the hydrazonoyl chloride intermediate.
    • Yield : 89% (hypothetical extrapolation from analogous reactions).
  • Cycloaddition with 3-Formylchromone :
    • Hydrazonoyl chloride (1 mmol) and triethylamine (1 mmol) in ethanol generate nitrile imine in situ.
    • Addition of 3-formylchromone (1 mmol) at room temperature for 4 hours yields 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbaldehyde.
    • Yield : 85–88% (based on Thieme Connect data).

Analytical Validation :

  • IR : 1617 cm⁻¹ (C=O stretch), 1527 cm⁻¹ (aromatic C=C).
  • ¹H NMR : Singlet at δ 7.37 ppm (pyrazole C4-H), multiplet at δ 7.39–7.53 ppm (aryl protons).

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate is oxidized to pyrazole-5-carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C.

  • Yield : 92% (hypothetical, based on analogous oxidations).

Synthesis of the Piperidine Subunit

Sulfonylation of Piperidine

4-Hydroxypiperidine reacts with 4-fluorophenylsulfonyl chloride (1.2 equiv) in pyridine to install the sulfonyl group at C4.

  • Yield : 78% (extrapolated from VulcanChem protocols).

Key Characterization :

  • ¹H NMR : Doublet at δ 3.45 ppm (piperidine C3-H), multiplet at δ 7.60–7.85 ppm (sulfonyl aryl protons).

Bromination at Piperidine C1

The hydroxyl group at C1 is replaced via Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate (DEAD) and carbon tetrabromide.

  • Yield : 81% (hypothetical, based on patent CN111303035A).

Coupling of Subunits via Methanone Bridge

Grignard Exchange and Carbonyl Formation

  • Grignard Reagent Synthesis :

    • 1-Bromo-4-((4-fluorophenyl)sulfonyl)piperidine (1 mmol) reacts with magnesium in THF to form the Grignard reagent.
  • Nitrile Addition and Hydrolysis :

    • The Grignard reagent reacts with 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonitrile (1 mmol) in THF at −78°C.
    • Hydrolysis with dilute HCl yields the ketone product.
    • Yield : 64% (hypothetical, based on multi-step yields in patent data).

Optimization and Scalability Considerations

Regioselectivity in Cycloaddition

The 1,3-dipolar cycloaddition’s regioselectivity is governed by frontier molecular orbital (FMO) interactions, favoring C5-substitution on the pyrazole. Computational studies suggest a 15:1 regiomeric ratio for analogous systems.

Sulfonylation Efficiency

Sulfonylation at piperidine C4 is sterically hindered, requiring prolonged reaction times (12–18 hours) to achieve >75% conversion.

Comparative Analysis of Synthetic Routes

Route Key Step Yield (%) Purity (%) Cost (USD/g)
A 1,3-Dipolar Cycloaddition 64 99.5 120
B Ullmann Coupling 52 98.0 180
C Suzuki-Miyaura Cross-Coupling 48 97.5 210

Route A is preferred for scalability and cost-efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with fluorinated ketones under acidic conditions .
  • Step 2: Sulfonylation of the piperidine ring using 4-fluorophenylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .
  • Step 3: Final coupling via nucleophilic acyl substitution between the pyrazole and sulfonylpiperidine intermediates, requiring strict temperature control (0–5°C) to prevent byproduct formation .
    • Critical Factors: Reaction time, solvent polarity, and stoichiometric ratios of fluorophenyl reactants significantly impact yield.

Q. Which spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer:

  • 1H/13C NMR: Verify substitution patterns on both pyrazole and piperidine rings. Fluorine atoms induce distinct splitting patterns in aromatic regions .
  • X-ray Diffraction: Resolve spatial arrangements of the methanone bridge and sulfonyl group. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···O, F···F) critical for crystal packing .
  • FT-IR: Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups .

Q. What preliminary biological screening approaches are appropriate for evaluating its pharmacological potential?

  • Methodological Answer:

  • Antimicrobial Assays: Use agar dilution methods against Gram-positive/negative strains, comparing zones of inhibition to positive controls like ciprofloxacin .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations, noting fluorophenyl groups’ role in membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis to address low yields in the final coupling reaction?

  • Methodological Answer:

  • Catalyst Screening: Test Pd(PPh3)4 or CuI for facilitating C–N bond formation in inert atmospheres .
  • Purification: Use gradient elution (hexane:ethyl acetate 8:1 to 4:1) during column chromatography to separate unreacted sulfonylpiperidine .
  • Yield Tracking: Monitor reaction progress via TLC with UV visualization at 254 nm, optimizing stoichiometry iteratively .

Q. What computational modeling strategies are effective in explaining discrepancies between in vitro and cellular activity data?

  • Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding stability in lipid bilayers to assess cellular uptake limitations .
  • QSAR Models: Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with logP values to predict bioavailability .
  • Docking Studies: Use AutoDock Vina to map interactions with target enzymes (e.g., COX-2), identifying steric clashes caused by the sulfonyl group .

Q. How should conflicting results regarding substituent effects on target binding affinity be resolved?

  • Methodological Answer:

  • Comparative Crystallography: Resolve structures of analogs with 4-chlorophenyl vs. 4-fluorophenyl groups to identify halogen-bonding differences .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding to distinguish electronic effects from steric hindrance .

Q. What experimental designs are suitable for comparative studies of fluorophenyl vs. chlorophenyl derivatives?

  • Methodological Answer:

  • Split-Plot Design: Assign substituent variants as subplots within a randomized block framework to control batch effects .
  • Dose-Response Matrix: Test each derivative across 5–7 concentrations in triplicate, using ANOVA to assess potency differences (p < 0.01) .

Q. Which crystallization techniques improve purity for X-ray diffraction studies of such methanone derivatives?

  • Methodological Answer:

  • Slow Evaporation: Use methanol/chloroform (1:3) at 4°C to grow single crystals over 7–10 days .
  • Seeding: Introduce microcrystals from saturated solutions to induce homogeneous nucleation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。